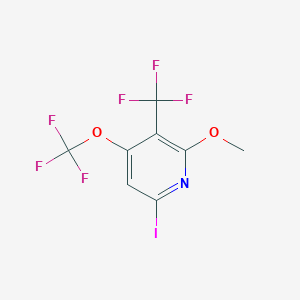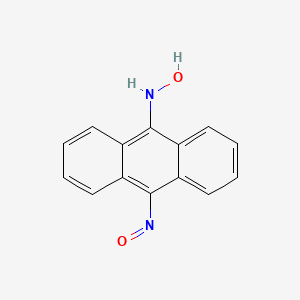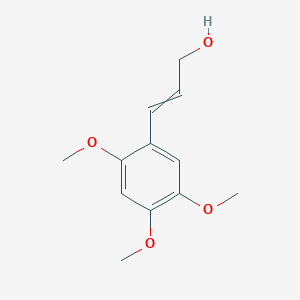![molecular formula C17H18BrN3O5 B14800681 4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a furoyl hydrazino group, a bromine atom, and an ethoxyphenyl group
Méthodes De Préparation
The synthesis of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the furoyl hydrazine derivative, which is then reacted with an appropriate ethoxyphenyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance the reaction rate and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The furoyl hydrazino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide: This compound has a dichlorophenyl group instead of an ethoxyphenyl group, which may result in different chemical and biological properties.
4-(2-(5-bromo-2-furoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate: This compound has a methoxyphenyl group and a methylbenzoate group, which also contribute to its distinct characteristics.
These comparisons highlight the uniqueness of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide and its potential for diverse applications.
Propriétés
Formule moléculaire |
C17H18BrN3O5 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
4-[2-(5-bromofuran-2-carbonyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H18BrN3O5/c1-2-25-12-5-3-11(4-6-12)19-15(22)9-10-16(23)20-21-17(24)13-7-8-14(18)26-13/h3-8H,2,9-10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Clé InChI |
LDKLGFZFKGQUCR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


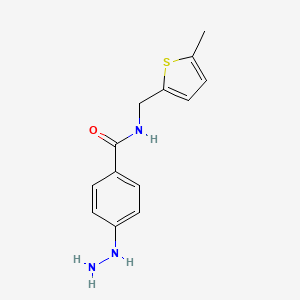
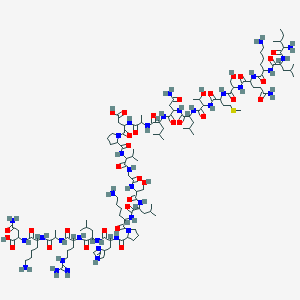
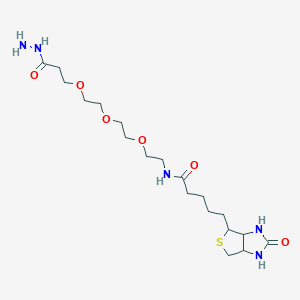
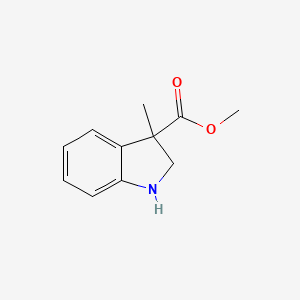
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
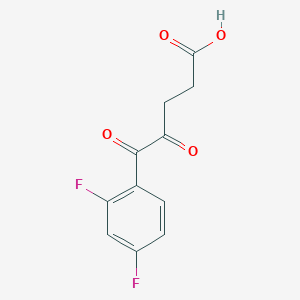
![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
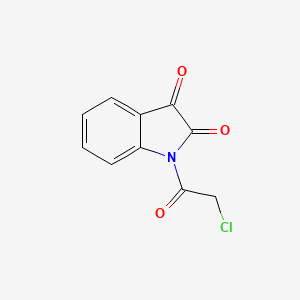
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
